2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is fused with a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated pyrrolo[2,3-b]pyridine intermediate.
Substitution with Propan-2-yloxy Group: The final step involves the substitution of the phenyl ring with a propan-2-yloxy group using an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the pyrrolo[2,3-b]pyridine core to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound shows promise as a therapeutic agent targeting specific molecular pathways involved in diseases such as cancer and inflammatory disorders.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases involved in the non-canonical NF-κB signaling pathway, leading to the disruption of key cellular processes . The compound’s binding to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes.
Comparison with Similar Compounds
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Thiophene Derivatives: Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-11(2)19-14-7-5-12(6-8-14)15-10-13-4-3-9-17-16(13)18-15/h3-11H,1-2H3,(H,17,18) |
InChI Key |
XNPITEYZJKQRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.